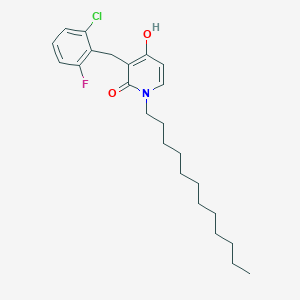

3-(2-chloro-6-fluorobenzyl)-1-dodecyl-4-hydroxy-2(1H)-pyridinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(2-chloro-6-fluorobenzyl)-1-dodecyl-4-hydroxy-2(1H)-pyridinone” is a complex organic molecule. It contains a pyridinone ring, which is a six-membered ring with one nitrogen atom and a carbonyl group. Attached to this ring is a 2-chloro-6-fluorobenzyl group and a long dodecyl chain. The presence of these different functional groups suggests that this compound could have interesting chemical properties .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyridinone ring, followed by the attachment of the 2-chloro-6-fluorobenzyl group and the dodecyl chain. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridinone ring, the 2-chloro-6-fluorobenzyl group, and the dodecyl chain would all contribute to the overall structure .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. The pyridinone ring could potentially participate in a variety of reactions, including nucleophilic substitutions and additions. The 2-chloro-6-fluorobenzyl group and the dodecyl chain could also react under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the long dodecyl chain could make the compound hydrophobic, while the pyridinone ring could contribute to its acidity .Scientific Research Applications

Synthesis and Structural Characterization

One study focused on the synthesis and EXAFS structural characterization of new lipophilic 3-hydroxy-4-pyridinonate iron(III) complexes, which include a variety of N-aryl and N-benzyl substituents on the pyridinone ring. This research demonstrates the ability to tailor ligands according to specific needs without altering their chelation properties, suggesting potential applications in materials science and medicinal chemistry (Schlindwein et al., 2006).

Reactivity and Molecular Structure

Another study presented the synthesis, characterization, and reactivity of 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, showcasing the compound's stability in water and its potential sensitivity towards the mechanism of autoxidation. This study highlights the compound's role in developing new anti-cancerous drugs, indicating its significance in pharmacological research (Murthy et al., 2017).

Optical and Thermal Properties

Research on 3,4,5-tridodecyloxybenzyl pyridinium salts derived from 4-hydroxypyridine explored the liquid crystalline properties, thermal stability, and luminescent behavior of these compounds. The study provides insights into the mesomorphic behavior and optical properties of columnar pyridinium ionic liquid crystals, suggesting applications in the development of new materials with specific optical and thermal characteristics (Pană et al., 2015).

Antimicrobial Activity

A series of 1-fluorobenzylated isatins and water-soluble pyridinium isatin-3-acylhydrazones were evaluated for their antimicrobial activity, revealing a significant dependence on the position of the fluorine atom in the benzyl substituent. The study indicates the potential of these compounds in the development of new antimicrobial agents (Bogdanov et al., 2019).

Mechanism of Action

properties

IUPAC Name |

3-[(2-chloro-6-fluorophenyl)methyl]-1-dodecyl-4-hydroxypyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33ClFNO2/c1-2-3-4-5-6-7-8-9-10-11-16-27-17-15-23(28)20(24(27)29)18-19-21(25)13-12-14-22(19)26/h12-15,17,28H,2-11,16,18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JESUQIUNIXZQKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCN1C=CC(=C(C1=O)CC2=C(C=CC=C2Cl)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Cyclopropyl-4-methyl-6-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]pyrimidine](/img/structure/B2915729.png)

![N-[[4-(4-bromophenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3-fluorobenzamide](/img/structure/B2915734.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2915735.png)

![1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]pent-4-en-1-one](/img/structure/B2915737.png)

![1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2915738.png)

![2-[2-[5-(Trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]quinoxaline](/img/structure/B2915748.png)

![1-Phenyl-2-[2-(thiophen-2-yl)-1H-imidazol-1-yl]ethan-1-one](/img/structure/B2915750.png)